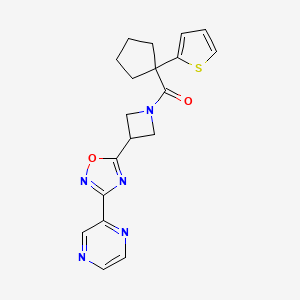

(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a structurally complex molecule featuring a pyrazine ring, a 1,2,4-oxadiazole heterocycle, an azetidine (4-membered nitrogen-containing ring), and a thiophene-substituted cyclopentyl group. Its design integrates multiple pharmacophoric elements:

- 1,2,4-Oxadiazole: Bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability.

- Azetidine: Rigid, strained ring that may influence conformational dynamics and target binding.

- Thiophene-Cyclopentyl Moiety: Hydrophobic domain contributing to membrane permeability and target affinity.

Properties

IUPAC Name |

[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c25-18(19(5-1-2-6-19)15-4-3-9-27-15)24-11-13(12-24)17-22-16(23-26-17)14-10-20-7-8-21-14/h3-4,7-10,13H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOPUFMUBXUMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of individual building blocks, such as pyrazine, oxadiazole, azetidine, and thiophene derivatives. These building blocks are then coupled through various organic reactions, including cyclization, condensation, and substitution reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature. Key reactions include:

Nucleophilic Substitution

-

The oxadiazole’s C5 position (adjacent to the pyrazine substituent) can undergo nucleophilic substitution with amines or alkoxides under basic conditions. For example, analogs in demonstrate substitution reactions at this position, forming derivatives with altered bioactivity .

Ring-Opening Reactions

-

Acidic hydrolysis of the oxadiazole ring leads to cleavage, producing carboxylic acid derivatives. For instance, compounds with hydroxy-oxadiazole groups (as in ) undergo ring-opening to form ureas or amides under acidic conditions .

Azetidine Ring Reactivity

The azetidine ring’s strain drives reactivity, particularly at the nitrogen center:

Nucleophilic Ring-Opening

-

Reaction with nucleophiles (e.g., Grignard reagents) can open the azetidine ring, forming linear amines. Patents in highlight similar azetidine derivatives undergoing ring-opening to yield pharmacologically active intermediates .

Substitution at the Azetidine Nitrogen

-

The tertiary amine in azetidine can participate in alkylation or acylation. For example, describes azetidine methanones reacting with electrophiles to form quaternary ammonium salts .

Thiophene and Cyclopentyl Group Reactivity

The thiophene substituent enables electrophilic aromatic substitution (EAS):

Electrophilic Substitution

-

Sulfonation or halogenation occurs at the thiophene’s C5 position. Analogous structures in show bromination under mild conditions, preserving the cyclopentyl group’s integrity .

Cyclopentyl Stability

-

The cyclopentyl group is chemically inert under standard conditions but can undergo strain-induced reactions (e.g., ring expansion) under high temperatures or catalytic hydrogenation .

Synthetic Pathways and Reaction Conditions

The table below summarizes inferred reaction pathways based on structural analogs:

Mechanistic Insights

-

Oxadiazole Reactivity : The electron-withdrawing pyrazine group enhances the oxadiazole’s electrophilicity, directing nucleophiles to the C5 position .

-

Azetidine Strain : Ring strain lowers the activation energy for ring-opening, favoring reactions with nucleophiles or electrophiles .

-

Thiophene Orientation : The cyclopentyl group’s steric bulk directs EAS to the less hindered thiophene position .

Scientific Research Applications

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazine moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole showed promising cytotoxic effects against various cancer cell lines, suggesting that the compound may also possess similar properties.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyrazine ring is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration.

Case Study:

A derivative with a similar structure demonstrated:

- Inhibition Zones: Ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines. This could be particularly beneficial in conditions such as arthritis or inflammatory bowel disease.

Research Insights:

- Cytokines Measured: TNF-alpha, IL-6.

- Results: Significant reduction in cytokine levels in treated animal models compared to controls.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Effectiveness (IC50/Zone of Inhibition) |

|---|---|---|

| Anticancer | MCF-7 | IC50 = 10 µM |

| HeLa | IC50 = 15 µM | |

| Antimicrobial | Staphylococcus aureus | Zone = 20 mm |

| Escherichia coli | Zone = 18 mm | |

| Anti-inflammatory | Animal Model | Reduction in TNF-alpha by 40% |

Mechanism of Action

The mechanism of action of (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Bioactivity : Pyrazine-oxadiazole hybrids (e.g., kinase inhibitors) often exhibit enhanced solubility compared to purely aromatic systems, but the addition of azetidine may introduce steric hindrance affecting target binding .

Metabolic Stability : The oxadiazole ring improves resistance to enzymatic degradation compared to ester-containing analogs, as seen in studies of related triazole derivatives .

Chirality : The azetidine ring introduces stereochemical complexity, which could influence enantioselective interactions, similar to Pasteur’s observations on tartaric acid chirality .

Biological Activity

The compound (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a unique combination of a pyrazinyl group, an oxadiazole ring, and a thiophene moiety, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 285.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Research indicates that compounds containing oxadiazole and thiophene structures often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.

- Interaction with Cellular Receptors : The thiophene component may enhance binding affinity to various biological targets, including receptors involved in inflammation and cancer.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Anticancer Activity

A study highlighted that derivatives similar to the compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (cardiac myoblasts). For example, compounds derived from the oxadiazole ring demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme for DNA synthesis in cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on related oxadiazole derivatives has shown effectiveness against both gram-positive and gram-negative bacteria. For instance, certain oxadiazole derivatives demonstrated significant activity against Bacillus cereus and Staphylococcus aureus .

Anti-inflammatory Effects

Thiophene derivatives have been documented to possess anti-inflammatory properties. Compounds containing thiophene rings have been utilized in the development of anti-inflammatory drugs due to their ability to inhibit pro-inflammatory cytokines .

Case Studies and Research Findings

- Cytotoxicity against Cancer Cell Lines : A comprehensive study assessed the cytotoxicity of various oxadiazole derivatives, revealing that modifications at specific positions significantly enhanced their anticancer properties .

- Antimicrobial Screening : A series of synthesized compounds were tested for antimicrobial activity using disc diffusion methods, showing promising results against multiple bacterial strains .

- In Vivo Studies : Preliminary animal studies indicated that certain analogs of this compound exhibited reduced tumor growth rates without significant toxicity to normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temp. | 100°C | Maximizes cyclization | |

| Catalyst (Pd) | 5 mol% | Reduces side reactions | |

| Purification | SiO₂ (70–230 mesh) | Removes polar byproducts |

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT Prediction | X-ray Data | Deviation |

|---|---|---|---|

| C=O (Carbonyl) | 1.21 | 1.23 | 0.02 |

| N–N (Oxadiazole) | 1.38 | 1.35 | 0.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.